ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a combination of chloro, iodo, methoxy, and oxazolylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the Iodo and Chloro Groups: Halogenation reactions are employed to introduce the iodo and chloro groups into the aromatic ring.
Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace the chloro or iodo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-chloro-4-{(Z)-[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl (2-chloro-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate: Similar structure but lacks the iodo group.
Ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-phenoxy)acetate: Similar structure but lacks the methoxy group.
Properties
Molecular Formula |
C22H19ClINO6 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-4-[(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C22H19ClINO6/c1-4-29-19(26)11-30-20-15(23)7-13(9-18(20)28-3)8-17-22(27)31-21(25-17)14-6-5-12(2)16(24)10-14/h5-10H,4,11H2,1-3H3/b17-8- |
InChI Key |
PXPJWHOIUJQGGC-IUXPMGMMSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.